molecular formula C8H14O3 B1583240 Methyl 6-oxoheptanoate CAS No. 2046-21-1

Methyl 6-oxoheptanoate

Cat. No. B1583240
Key on ui cas rn: 2046-21-1
M. Wt: 158.19 g/mol
InChI Key: BSBYQAYWPXHLPQ-UHFFFAOYSA-N
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Patent
US06297249B1

Procedure details

To a rapidly stirred mixture of diethyl ether (175 ml) and 40% KOH (52 ml) at 0° C. was added MNNG (15.4 g, 105 mmol). The mixture was stirred for 10 minutes. The ethereal layer was transferred to a solution of 6-oxo-heptanoic acid 1-1 (5.0 g, 34.68 mmol) and CH2Cl2 at 0° C. The solution was purged with argon for 30 minutes and then concentrated. Flash chromatography (silica, 30% to 50% EtOAc/hexanes) gave ester 1-2 as a clear oil.
Quantity
175 mL
Type
reactant
Reaction Step One
Name
Quantity
52 mL
Type
reactant
Reaction Step One
Name
Quantity
15.4 g
Type
reactant
Reaction Step Two
Quantity
5 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH2:1](OCC)C.[OH-].[K+].CN(N=O)/C(/N)=N/[N+]([O-])=O.[O:18]=[C:19]([CH3:27])[CH2:20][CH2:21][CH2:22][CH2:23][C:24]([OH:26])=[O:25]>C(Cl)Cl>[CH3:1][O:25][C:24](=[O:26])[CH2:23][CH2:22][CH2:21][CH2:20][C:19](=[O:18])[CH3:27] |f:1.2|

Inputs

Step One
Name
Quantity
175 mL
Type
reactant
Smiles
C(C)OCC
Name
Quantity
52 mL
Type
reactant
Smiles
[OH-].[K+]
Step Two
Name
Quantity
15.4 g
Type
reactant
Smiles
CN(/C(=N/[N+](=O)[O-])/N)N=O
Step Three
Name
Quantity
5 g
Type
reactant
Smiles
O=C(CCCCC(=O)O)C
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)Cl

Conditions

Stirring
Type
CUSTOM
Details
The mixture was stirred for 10 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solution was purged with argon for 30 minutes
Duration
30 min
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 30%
Name
Type
product
Smiles
COC(CCCCC(C)=O)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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